Ethyl 5-(4-bromophenyl)-1-(2-methoxyphenyl)-4,6-dioxo-1,3a,4,5,6,6a-hexahydropyrrolo[3,4-c]pyrazole-3-carboxylate
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Overview
Description
Ethyl 5-(4-bromophenyl)-1-(2-methoxyphenyl)-4,6-dioxo-1,3a,4,5,6,6a-hexahydropyrrolo[3,4-c]pyrazole-3-carboxylate is a complex organic compound with a unique structure that includes bromophenyl and methoxyphenyl groups
Preparation Methods
The synthesis of Ethyl 5-(4-bromophenyl)-1-(2-methoxyphenyl)-4,6-dioxo-1,3a,4,5,6,6a-hexahydropyrrolo[3,4-c]pyrazole-3-carboxylate typically involves multiple steps, including the formation of intermediate compounds. The synthetic route often starts with the preparation of the bromophenyl and methoxyphenyl precursors, followed by their incorporation into the pyrazole ring system. Reaction conditions such as temperature, solvents, and catalysts are carefully controlled to ensure the desired product is obtained with high purity and yield .
Chemical Reactions Analysis
Ethyl 5-(4-bromophenyl)-1-(2-methoxyphenyl)-4,6-dioxo-1,3a,4,5,6,6a-hexahydropyrrolo[3,4-c]pyrazole-3-carboxylate undergoes various chemical reactions, including nucleophilic substitution, oxidation, and reduction. Common reagents used in these reactions include dimethylamine, sodium phenoxide, and potassium fluoride . The major products formed from these reactions depend on the specific conditions and reagents used, but they often involve modifications to the bromophenyl and methoxyphenyl groups.
Scientific Research Applications
This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, it is studied for its potential therapeutic properties, including its ability to interact with specific molecular targets. In industry, it is used in the development of new materials and chemical processes .
Mechanism of Action
The mechanism of action of Ethyl 5-(4-bromophenyl)-1-(2-methoxyphenyl)-4,6-dioxo-1,3a,4,5,6,6a-hexahydropyrrolo[3,4-c]pyrazole-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can lead to changes in the activity of these targets, resulting in various biological effects. The exact pathways involved depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Ethyl 5-(4-bromophenyl)-1-(2-methoxyphenyl)-4,6-dioxo-1,3a,4,5,6,6a-hexahydropyrrolo[3,4-c]pyrazole-3-carboxylate can be compared with other similar compounds, such as Benzamide, N-(4-bromophenyl)-3-methoxy- and Ethyl 3-(4-bromophenyl)propionate . These compounds share some structural similarities but differ in their specific functional groups and overall molecular architecture. The uniqueness of this compound lies in its combination of bromophenyl and methoxyphenyl groups within the pyrazole ring system, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C21H18BrN3O5 |
---|---|
Molecular Weight |
472.3 g/mol |
IUPAC Name |
ethyl 5-(4-bromophenyl)-1-(2-methoxyphenyl)-4,6-dioxo-3a,6a-dihydropyrrolo[3,4-c]pyrazole-3-carboxylate |
InChI |
InChI=1S/C21H18BrN3O5/c1-3-30-21(28)17-16-18(25(23-17)14-6-4-5-7-15(14)29-2)20(27)24(19(16)26)13-10-8-12(22)9-11-13/h4-11,16,18H,3H2,1-2H3 |
InChI Key |
CCFBMADYEMOMBJ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=NN(C2C1C(=O)N(C2=O)C3=CC=C(C=C3)Br)C4=CC=CC=C4OC |
Origin of Product |
United States |
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